molecular formula C16H19F3N2O4 B565630 N-Acetyl Fluvoxamine Acid CAS No. 88699-87-0

N-Acetyl Fluvoxamine Acid

Katalognummer: B565630
CAS-Nummer: 88699-87-0
Molekulargewicht: 360.33 g/mol
InChI-Schlüssel: AKWQMVCHHIIRDB-STZFKDTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Fluvoxamine Acid involves the reaction of (E)-1-(4-iodophenyl)-5-methoxypentan-1-one O-(2-aminoethyl) oxime with acetic anhydride in the presence of triethylamine in dichloromethane . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl Fluvoxamine Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield corresponding reduced forms.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Psychiatric Disorders

N-Acetyl Fluvoxamine Acid retains the pharmacological properties of fluvoxamine while potentially offering enhanced bioavailability or reduced side effects. Its applications in psychiatry include:

  • Treatment of OCD : Fluvoxamine is one of the first SSRIs approved for OCD treatment and has shown significant improvement rates in clinical trials .
  • Management of SAD : Studies indicate that fluvoxamine effectively reduces anxiety symptoms associated with social interactions .
  • Pediatric Use : It has been approved for use in children and adolescents with anxiety disorders, demonstrating safety and efficacy in younger populations .

COVID-19 Treatment

Recent studies have investigated the use of fluvoxamine as a potential treatment for COVID-19. Research indicates that it may reduce the severity of symptoms and lower the risk of hospitalization among patients with mild to moderate disease. Specific findings include:

  • A study showed that patients treated with fluvoxamine had a significantly lower rate of emergency department visits compared to those receiving a placebo .
  • Observational studies suggested that fluvoxamine treatment was associated with reduced mortality rates among hospitalized COVID-19 patients .

Inflammation and Oxidative Stress

Research has highlighted fluvoxamine's potential role in mitigating oxidative stress and inflammation, which are implicated in various psychiatric disorders. Studies have demonstrated that fluvoxamine can help restore the oxidant-antioxidant balance and reduce inflammatory cytokines, suggesting its utility beyond traditional psychiatric applications .

Case Studies and Clinical Trials

StudyPopulationInterventionOutcome
Reis et al. (2022)High-risk COVID-19 patientsFluvoxamine (100 mg twice daily) vs. placeboLower proportion needing emergency care
Seo et al. (2022)Mild/moderate COVID-19 patientsFluvoxamine (50 mg initially, then 100 mg twice daily) vs. placeboNo significant difference in clinical outcomes
Bramante et al. (2022)COVID-19 patientsFluvoxamine (50 mg twice daily) vs. placeboNo prevention of primary events like hospitalization

Wirkmechanismus

The mechanism of action of N-Acetyl Fluvoxamine Acid is closely related to its parent compound, fluvoxamine. Fluvoxamine inhibits the reuptake of serotonin by blocking the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects . The exact mechanism of this compound is still under investigation, but it is believed to share similar pathways.

Vergleich Mit ähnlichen Verbindungen

    Fluvoxamine: The parent compound, used as an SSRI.

    N-Acetyl Serotonin: Another acetylated derivative with similar biochemical properties.

    N-Acetyl Cysteine: A compound with antioxidant properties, used in various therapeutic applications.

Uniqueness: N-Acetyl Fluvoxamine Acid is unique due to its specific role as a metabolite of fluvoxamine and its application in proteomics research. Its ability to modulate serotonin levels and interact with the sigma-1 receptor distinguishes it from other similar compounds .

Biologische Aktivität

N-Acetyl Fluvoxamine Acid (NAFA) is a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder (OCD) and depression. This compound has garnered attention not only for its antidepressant properties but also for its potential roles in neuroprotection and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of NAFA, supported by data tables, case studies, and detailed research findings.

Fluvoxamine, and by extension NAFA, exerts its effects primarily through the inhibition of serotonin reuptake at the neuronal membrane. This action enhances serotonergic neurotransmission, which is critical in mood regulation. Additionally, fluvoxamine has a high affinity for the sigma-1 receptor (S1R), which is involved in neuroprotection and modulation of inflammatory responses. The agonism of S1R by fluvoxamine has been shown to potentiate nerve growth factor-induced neurite outgrowth, indicating potential neuroprotective effects .

Biological Effects

  • Neuroprotective Properties :
    • NAFA may contribute to neuroprotection through its action on S1R, which plays a role in regulating inflammatory processes within the brain. This is particularly relevant in conditions such as depression, where inflammation is often implicated .
  • Energy Metabolism :
    • Research indicates that fluvoxamine alters the activity of various enzymes involved in energy metabolism within the brain. A study conducted on rats demonstrated that prolonged administration of fluvoxamine at different dosages affected the activities of key Krebs cycle enzymes and mitochondrial complexes .
    EnzymeEffect on Activity (60 mg/kg)Brain Region
    Citrate SynthaseDecreasedCerebellum, Hippocampus
    Malate DehydrogenaseDecreasedPrefrontal Cortex
    Succinate DehydrogenaseIncreasedCerebral Cortex
    Creatine KinaseIncreasedVarious Regions
  • Inflammatory Response :
    • Fluvoxamine has been shown to reduce platelet aggregation and mast cell degranulation, suggesting an anti-inflammatory effect that may be beneficial in conditions characterized by excessive inflammation, including COVID-19 .

Case Studies

  • COVID-19 Treatment : A small double-blind, placebo-controlled study indicated that fluvoxamine could prevent clinical deterioration in patients with mild COVID-19. The proposed mechanism involves its anti-inflammatory properties mediated through S1R activation .
  • Obsessive-Compulsive Disorder : In clinical settings, fluvoxamine has demonstrated effectiveness in reducing symptoms of OCD. Its mechanism may involve both serotonergic modulation and anti-inflammatory pathways that contribute to symptom relief .

Research Findings

A review of literature highlights several critical findings regarding NAFA and its parent compound:

  • S1R Activation : Studies suggest that fluvoxamine's strong activity at S1R could lead to significant neuroprotective outcomes by modulating both innate and adaptive immune responses .
  • Metabolic Effects : The metabolic impact observed with fluvoxamine administration includes alterations in energy metabolism enzymes, which could have implications for understanding its therapeutic effects in mood disorders .

Eigenschaften

CAS-Nummer

88699-87-0

Molekularformel

C16H19F3N2O4

Molekulargewicht

360.33 g/mol

IUPAC-Name

(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14-

InChI-Schlüssel

AKWQMVCHHIIRDB-STZFKDTASA-N

SMILES

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Isomerische SMILES

CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F

Kanonische SMILES

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Synonyme

(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.